

Navigating the Solubility Landscape of Boc-Tyr-OMe: A Technical Guide

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Compound of Interest

Compound Name: Boc-Tyr-OMe

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This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-tyrosine methyl ester (**Boc-Tyr-OMe**), a critical building block in peptide synthesis and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Core Data: Solubility of Boc-Tyr-OMe

The solubility of **Boc-Tyr-OMe** has been characterized in a range of common organic solvents. The following table summarizes the available data, distinguishing between quantitative measurements and qualitative observations. It is important to note that while enantiomers (L- and D-isomers) generally exhibit very similar solubility profiles, the specific data for the L-isomer is presented here unless otherwise noted.

Solvent	Chemical Formula	Solubility	Data Type	Notes	Citations
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	100 mg/mL (338.60 mM)	Quantitative	Requires sonication for dissolution.	[1][2]
Dimethylformamide (DMF)	C ₃ H ₇ NO	~147.67 mg/mL	Quantitative (Derived)	Based on the solubility of the closely related compound Boc-Tyr(Me)-OH (1 mmole in 2 mL).	[3]
Methanol (MeOH)	CH ₃ OH	Highly Soluble	Qualitative	Described as achieving "almost transparency".	[4]
Chloroform (CHCl ₃)	CHCl ₃	Soluble	Qualitative	Used as a solvent for optical rotation measurements at a concentration of 10 mg/mL (c=1).	[5]
Dichloromethane (DCM)	CH ₂ Cl ₂	Soluble	Qualitative	The related compound Boc-Tyr(Me)-OH is reported to be soluble in DCM.	[6][7]

Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	Soluble	Qualitative	The related compound Boc-Tyr(Me)-OH is reported to be soluble in Ethyl Acetate. [6] [7]
Acetone	C ₃ H ₆ O	Soluble	Qualitative	The related compound Boc-Tyr(Me)-OH is reported to be soluble in Acetone. [6] [7]
Water	H ₂ O	Low Solubility	Qualitative	A related protected amino acid, Boc-D-Tyr(tBu)-OH, is noted to be less soluble in water compared to organic solvents. [8]

Note: The tert-butoxycarbonyl (Boc) protecting group is generally known to enhance the solubility of amino acids in organic solvents.[\[5\]](#)

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a standardized protocol for determining the thermodynamic solubility of a compound like **Boc-Tyr-OMe** in a given organic solvent, based on the widely used shake-flask method.

1. Materials and Equipment:

- **Boc-Tyr-OMe** (solid)
- Solvent of interest (analytical grade)
- 2 mL glass vials with screw caps
- Analytical balance (readable to at least 0.1 mg)
- Thermostatic shaker or orbital incubator
- Vortex mixer
- Syringe filters (0.22 μm , solvent-compatible)
- Syringes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes for standard solutions

2. Procedure:

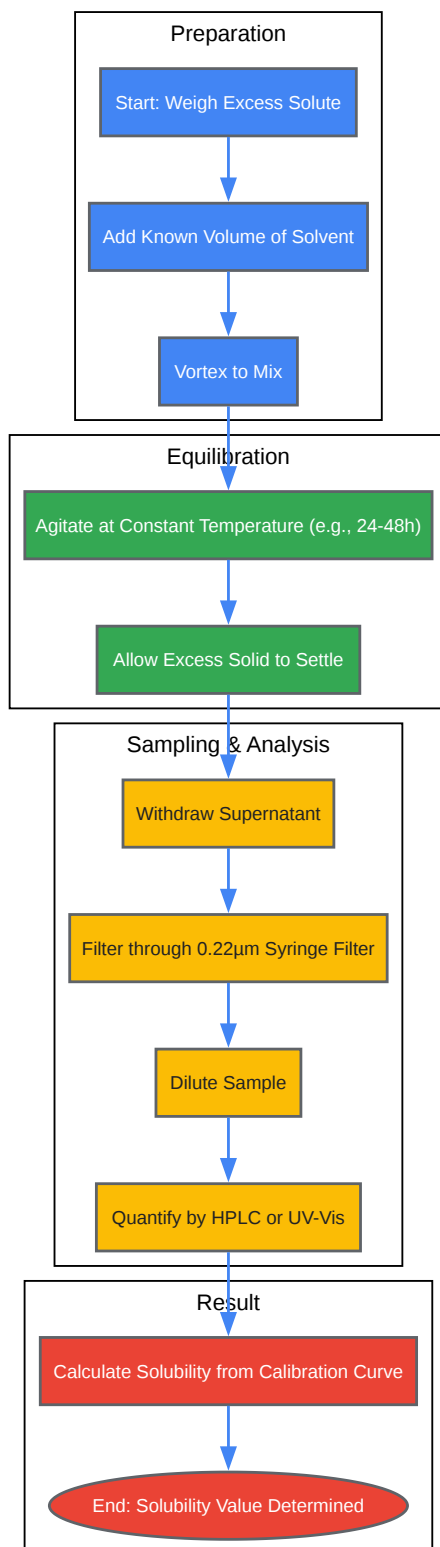
- Preparation of Saturated Solution:
 - Add an excess amount of solid **Boc-Tyr-OMe** to a 2 mL glass vial. The excess solid should be clearly visible.
 - Pipette a known volume (e.g., 1 mL) of the desired solvent into the vial.
 - Tightly cap the vial and vortex for 1-2 minutes to facilitate initial mixing.
 - Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

- Sample Collection and Preparation:
 - After the equilibration period, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a 0.22 μm syringe filter into a clean vial to remove any undissolved microparticles.
 - Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of **Boc-Tyr-OMe** of known concentrations in the solvent of interest.
 - Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometry method.
 - Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of **Boc-Tyr-OMe** in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound such as **Boc-Tyr-OMe**.

Workflow for Solubility Determination



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Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

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